N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-ethylbutanamide
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Description
Scientific Research Applications
Synthesis and Characterization
Research has focused on the synthesis and characterization of compounds with structures similar to N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-ethylbutanamide. For instance, compounds with the 1,3,4-thiadiazole core have been synthesized and characterized, demonstrating their potential in various pharmacological and medicinal applications. Such studies have laid the groundwork for understanding the chemical properties and reactivities of these compounds, which is crucial for their application in drug discovery and development (Khalafy, Etivand, & Khalillou, 2018).
Anticancer Potential
Several compounds featuring quinazoline and thiadiazole structures have been explored for their anticancer properties. Research into novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure has shown that these compounds exhibit moderate to high levels of antitumor activities against various cancer cell lines, suggesting a potential route for the development of new anticancer agents (Fang et al., 2016).
Antimicrobial and Antiproliferative Properties
Investigations into Schiff bases derived from 1,3,4-thiadiazole compounds have demonstrated significant antimicrobial and antiproliferative properties. These compounds have shown effectiveness against specific bacterial strains and cancer cell lines, highlighting their potential for therapeutic applications (Gür et al., 2020).
Synthesis Techniques
Advanced synthesis techniques for compounds with dihydroquinolin and thiadiazole structures have been developed, providing efficient routes to complex molecules with potential biological activities. Such research not only expands the chemical toolkit available to scientists but also opens up new possibilities for the development of drugs with improved efficacy and specificity (Rozwadowska & Sulima, 2001).
properties
IUPAC Name |
N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-ethylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2S2/c1-3-13(4-2)17(25)20-18-21-22-19(27-18)26-12-16(24)23-11-7-9-14-8-5-6-10-15(14)23/h5-6,8,10,13H,3-4,7,9,11-12H2,1-2H3,(H,20,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXGNMUHVWHAZRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=NN=C(S1)SCC(=O)N2CCCC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-ethylbutanamide |
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